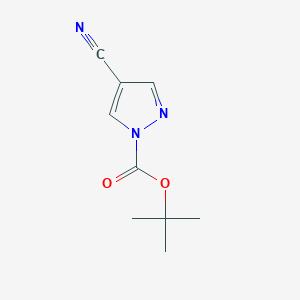

tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyanopyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNXLIUTAIDGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity at the 4-Position

The 4-position substituent significantly influences chemical reactivity, physical properties, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents and Key Properties

| Compound Name (CAS) | 4-Position Substituent | Structural Similarity Score | Key Reactivity/Applications | Safety Profile |

|---|---|---|---|---|

| tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate (1934420-54-8) | -CN | Reference (1.00) | Nitrile-specific reactions (e.g., hydrolysis, reduction) | Potential cyanide release risk under harsh conditions |

| tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (530144-72-0) | -CH2Br | 0.85 | Alkylation, nucleophilic substitution | Likely irritant (bromide) |

| 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate (405103-00-6) | -COOEt | 0.96 | Ester hydrolysis, carboxylate formation | Low hazard (similar to esters) |

| tert-Butyl 4-amino-1H-pyrazole-1-carboxylate (1018446-95-1) | -NH2 | 0.80 | Amine coupling, diazotization | Possible sensitizer |

| tert-Butyl 4-(dioxaborolane)-1H-pyrazole-1-carboxylate (877399-74-1) | -B(O)2C4H8 | 0.77 | Suzuki-Miyaura cross-coupling | Boron-related toxicity |

| tert-Butyl 4-methylpyrazole-1-carboxylate (121669-69-0) | -CH3 | N/A | Inert methyl for stability studies | No known hazards |

Biological Activity

Introduction

tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Enzyme Inhibition and Protein-Ligand Interactions

Research indicates that this compound can act as an inhibitor of various enzymes, particularly kinases. Its interactions with these enzymes may lead to alterations in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis .

Cellular Effects

In vitro studies have demonstrated that this compound influences several cellular functions, including:

- Cell Signaling Pathways : Modulation of pathways involved in cell growth and survival.

- Gene Expression : Changes in the expression levels of genes associated with cancer progression.

- Metabolic Pathways : Interference with metabolic processes, potentially leading to altered energy homeostasis within cells.

Dosage Effects

The biological activity of this compound varies significantly with dosage. Studies in animal models have shown that higher concentrations can lead to toxic effects, while lower doses may exhibit beneficial properties such as reduced tumor growth .

Anticancer Properties

The compound has been evaluated for its anticancer potential across various cancer cell lines. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | IC (µM) | Observations |

|---|---|---|---|

| Xia et al. | A549 | 49.85 | Induced significant apoptosis |

| Li et al. | HCT116 | 0.39 | High cytotoxicity observed |

| Zheng et al. | U937 | 0.067 | Strong Aurora-A kinase inhibition |

| Fan et al. | MCF-7 | 0.46 | Significant growth inhibition |

Mechanistic Insights

The anticancer effects are attributed to several mechanisms:

- Aurora Kinase Inhibition : The compound has shown potent inhibition of Aurora A and B kinases, which are critical for mitosis.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to cell death.

- Autophagy Modulation : Some derivatives have been noted to induce autophagy without triggering apoptosis, indicating a complex interaction with cellular survival pathways .

Study 1: Aurora Kinase Inhibition

A study conducted by Zheng et al. evaluated the efficacy of this compound on various cancer cell lines, demonstrating an IC value of 0.067 µM against Aurora A kinase. This highlights its potential as a targeted therapy for cancers driven by aberrant kinase activity .

Study 2: Apoptosis Induction in Lung Cancer Cells

Xia et al. investigated the effects of the compound on A549 lung cancer cells, reporting significant apoptosis induction at an IC of 49.85 µM. The study emphasized the importance of dosage in achieving therapeutic effects while minimizing toxicity.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of pyrazole derivatives, followed by cyano substitution. For example, tert-butyl esters are introduced using Boc anhydride under basic conditions (e.g., DMAP or triethylamine) in anhydrous solvents like THF or DCM. Reaction temperatures (0–25°C) and stoichiometric control of reagents are critical to minimize side reactions such as hydrolysis or over-substitution. Similar protocols for tert-butyl pyrazole derivatives highlight the importance of inert atmospheres (N₂/Ar) to prevent moisture-sensitive intermediates from degrading .

Q. How can researchers optimize purification methods for this compound to achieve >95% purity?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from solvents like ethanol or acetonitrile can further enhance purity. Analytical TLC should monitor reaction progress, and HPLC/GC-MS can confirm purity post-purification. Evidence from related compounds indicates that slow cooling during recrystallization improves crystal uniformity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano group at C4, tert-butyl at N1).

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).

- X-ray crystallography : For resolving structural ambiguities, SHELX programs refine crystallographic data, while ORTEP-3 visualizes thermal ellipsoids and bond geometries .

Q. How should researchers handle stability issues of this compound under various storage conditions?

Store at 2–8°C in airtight, light-resistant containers with desiccants. The compound is sensitive to moisture and light, as seen in analogs like tert-butyl 4-amino-1H-pyrazole-1-carboxylate, which degrade under ambient conditions. Freezer storage (-20°C) is recommended for long-term stability .

Advanced Research Questions

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

Side reactions include:

- Ester hydrolysis : Occurs in aqueous or acidic conditions. Mitigate by using anhydrous solvents and controlled pH.

- Cyano group oxidation : Avoid strong oxidizers; use antioxidants like BHT in reflux conditions.

- Steric hindrance : The tert-butyl group may slow nucleophilic substitutions. Catalytic DMAP or elevated temperatures (40–60°C) can improve reaction kinetics .

Q. How can computational chemistry tools aid in structural analysis?

Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data. SHELXL refines X-ray diffraction data, resolving discrepancies in bond lengths/angles. ORTEP-3 generates publication-quality molecular graphics, aiding in stereochemical analysis .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

- Stepwise scaling : Increase batch size incrementally while monitoring exothermic reactions.

- Flow chemistry : For continuous synthesis, reduces thermal gradients.

- In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring of intermediates. Protocols from tert-butyl piperidine derivatives suggest optimizing solvent ratios (e.g., DCM:THF) to maintain solubility at larger scales .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in nucleophilic substitutions?

The tert-butyl group’s steric bulk reduces accessibility to the pyrazole N1 position, favoring regioselective reactions at less hindered sites (e.g., C4-cyano). Electronically, the Boc group withdraws electron density via the carbonyl, activating adjacent positions for electrophilic attacks. This is evident in tert-butyl pyrazole analogs, where substitutions at C3/C5 are disfavored due to steric clash .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.